Stearidonoyl Glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

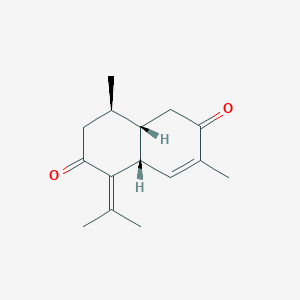

The ω-3 polyunsaturated fatty acids (PUFAs) found in fish oils provide cardiovascular benefits. Stearidonic acid is an ω-3 C18:4 PUFA. It is an intermediate in the metabolic pathway leading from α-linolenic acid ( ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Dietary stearidonic acid increases tissue levels of EPA better than does dietary ALA. Stearidonoyl glycine consists of glycine attached at the carboxy terminus.

Scientific Research Applications

Antibacterial Properties : Glycine, the simplest amino acid, has demonstrated potential as an antimicrobial agent. In a study examining its effect on Helicobacter pylori, a bacteria associated with stomach ulcers, it was found that glycine, particularly in combination with amoxicillin, showed synergistic activity against H. pylori. This suggests a potential application of glycine in treating H. pylori-associated diseases (Minami et al., 2004).

Impact on Plant Fatty Acid Composition : Research on soybeans (Glycine max) has shown that genetic modifications can alter the fatty acid composition of plants, particularly increasing stearic acid content. This can have implications for oil quality and stability, important in food processing applications. However, such alterations also affect nitrogen fixing nodules in plants, demonstrating the complexity of genetic modifications in agriculture (Gillman et al., 2014).

Neurological Applications : N-Palmitoyl Glycine, a saturated N-acyl amide, was found to inhibit heat-evoked firing of nociceptive neurons in the rat dorsal horn and induced calcium influx in native adult dorsal root ganglion cells. This suggests a potential role in modulating pain and neurophysiological processes (Rimmerman et al., 2008).

Stress Resistance in Plants : Glycine betaine and proline, accumulating in response to environmental stresses in plants, play a role in enhancing plant stress resistance. While their exact roles are debated, their presence correlates with increased stress tolerance, suggesting potential applications in agriculture and environmental adaptation strategies (Ashraf & Foolad, 2007).

Metabolic Disease Applications : Lower levels of glycine have been observed in metabolic disorders such as obesity and type 2 diabetes. Studies suggest that increasing glycine availability might help in managing these conditions, highlighting its potential therapeutic role in metabolic health (Alves et al., 2019).

properties

Molecular Formula |

C20H31NO3 |

|---|---|

Molecular Weight |

333.5 |

InChI |

InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,21,22)(H,23,24)/b4-3-,7-6-,10-9-,13-12- |

InChI Key |

DSUOLDCTHRQBTI-LTKCOYKYSA-N |

SMILES |

CC/C=CC/C=CC/C=CC/C=CCCCCC(=O)NCC(=O)O |

synonyms |

2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.